
3-Fluor-4-(1H-Pyrrol-1-yl)benzoesäure
Übersicht
Beschreibung
3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H8FNO2 and its molecular weight is 205.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Mittel
Fluoropyrrol-Derivate, zu denen Verbindungen wie „3-Fluor-4-(1H-Pyrrol-1-yl)benzoesäure“ gehören, sind bekanntlich wichtige entzündungshemmende Mittel . Sie können zur Behandlung von Erkrankungen wie Arthritis eingesetzt werden, bei denen Entzündungen ein Hauptsymptom sind.
GnRH-Rezeptor-Antagonisten
Diese Verbindungen sind auch stabile GnRH (Gonadotropin-Releasing-Hormon)-Rezeptor-Antagonisten . Das bedeutet, dass sie zur Behandlung von Erkrankungen wie Endometriose oder Prostatakrebs eingesetzt werden können, bei denen eine Reduktion des Spiegels bestimmter Sexualhormone vorteilhaft ist.
HCV NS5B Polymerase-Inhibitoren
Fluoropyrrol-Derivate sind dafür bekannt, die HCV NS5B Polymerase zu hemmen , ein Enzym, das für die Replikation des Hepatitis-C-Virus entscheidend ist. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente.
Angiotensin-II-Rezeptor-Antagonisten
Diese Verbindungen werden als Angiotensin-II-Rezeptor-Antagonisten eingesetzt , was bedeutet, dass sie bei der Behandlung von Bluthochdruck helfen können, indem sie die Wirkung von Angiotensin II blockieren, einem Hormon, das eine Verengung der Blutgefäße bewirkt.
Insektizide
Ein fluoriertes Pyrrol-Derivat, bekannt als Chlorfenapyr, wurde als Breitbandinsektizid kommerzialisiert . Dies deutet darauf hin, dass „this compound“ möglicherweise Anwendungen in der Schädlingsbekämpfung finden könnte.
Antikrebsmittel
Pyrrol und seine Derivate haben starke Antikrebsaktivitäten gezeigt . Sie sind an mehreren Mechanismen der zytotoxischen Aktivität beteiligt, wie z. B. Dihydrofolat-Reduktase-Inhibitoren, Tyrosinkinase-Inhibitoren und Cyclin-abhängige Kinase-Inhibitoren .
Antibakterielle Aktivität
Pyrrole zeigen viele Arten von biologischer Aktivität, einschließlich in vitro-antibakterieller Aktivität . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer Antibiotika eingesetzt werden könnte.
Antiproliferative Aktivität
Pyrrole haben in HL60-Zellen eine antiproliferative Aktivität gezeigt . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Behandlung von Leukämie und anderen Krebsarten eingesetzt werden könnte.
Eigenschaften
IUPAC Name |
3-fluoro-4-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCCZZCELDWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268014 | |
| Record name | Benzoic acid, 3-fluoro-4-(1H-pyrrol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258649-91-0 | |
| Record name | Benzoic acid, 3-fluoro-4-(1H-pyrrol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-fluoro-4-(1H-pyrrol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1463511.png)


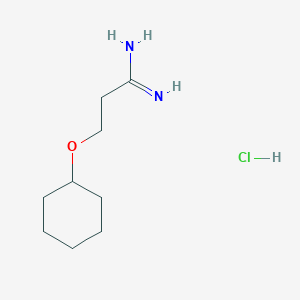
![Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate](/img/structure/B1463517.png)

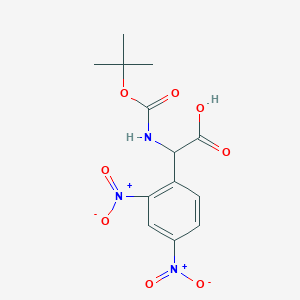
![2-({Benzyl[2-(benzyl{[(1R,2S)-2-carboxycyclohexyl]carbonyl}amino)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1463521.png)
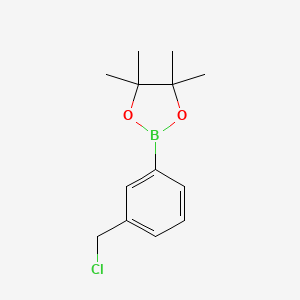
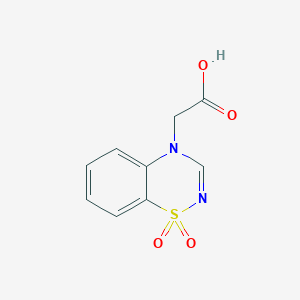
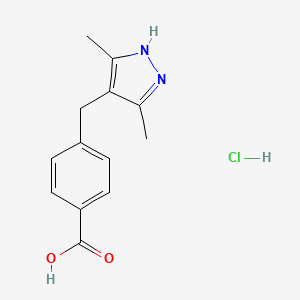

![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide hydrochloride](/img/structure/B1463533.png)
